Sylvaticin

Description

Historical Context of Annonaceous Acetogenin (B2873293) Discovery

The study of Annonaceous acetogenins (B1209576) gained significant momentum following the isolation of the first cytotoxic acetogenin, uvaricin, in 1982. thieme-connect.comresearchgate.net This initial discovery spurred extensive research efforts by medicinal and natural product chemists to isolate and identify further compounds within this family. thieme-connect.com Since then, hundreds of Annonaceous acetogenins have been isolated from various parts of plants in the Annonaceae family, including seeds, leaves, and stems. sysrevpharm.orgthieme-connect.combeilstein-journals.org The ongoing investigation into these compounds has revealed a wide spectrum of bioactivities and highlighted their unique structural features. thieme-connect.com

Classification of Sylvaticin (B1681847) as a Non-Adjacent Bis-Tetrahydrofuran Acetogenin

Annonaceous acetogenins are classified based on the number and arrangement of their THF and THP rings. uncg.eduresearchgate.net this compound belongs to the subgroup of non-adjacent bis-tetrahydrofuran acetogenins. iupac.orgnih.govmdpi.com This classification indicates that the molecule contains two THF rings that are separated by a chain of carbon atoms, rather than being directly connected. nih.govmdpi.com The presence and specific arrangement of these THF rings, along with other functional groups such as hydroxyls, contribute to the unique stereochemistry and properties of this compound. iupac.orgmdpi.com this compound has been isolated from several Annonaceae species, including the dried fruits of Rollinia sylvatica and the leaf extracts of Rollinia mucosa. iupac.orgresearchgate.net Its C12 epimer, cis-sylvaticin, also a non-adjacent bis-THF acetogenin, has been isolated alongside it. researchgate.netresearchgate.net

Significance of this compound in Natural Product Chemistry Research

This compound holds significance in natural product chemistry research primarily due to its complex structure and its role as a target for synthetic studies. The unique non-adjacent bis-THF core and the specific stereochemical configuration of this compound present considerable challenges and opportunities for synthetic chemists. iupac.orgnih.gov Research into the total synthesis of this compound and its diastereoisomers, such as cis-sylvaticin, has contributed to the development of new synthetic methodologies, particularly in the stereoselective construction of THF rings. iupac.orgnih.govbeilstein-journals.org These synthetic efforts not only confirm the proposed structures of the natural products but also provide access to quantities of these compounds for further research. nih.govresearchgate.net The study of this compound, within the broader context of Annonaceous acetogenins, continues to advance the understanding of complex natural product biosynthesis and chemical synthesis. beilstein-journals.org

Detailed Research Findings

Research on this compound has focused on its isolation, structural elucidation, and total synthesis. This compound was first isolated in 1990 from the dried fruits of Rollinia sylvatica. iupac.orgresearchgate.net Subsequent isolations in 1993 from Annona purpurea and in 1995 from the leaf extracts of Rollinia mucosa further confirmed its natural occurrence. iupac.org Structural determination of this compound and its epimer, cis-sylvaticin, has involved spectroscopic methods, including NMR analysis. mdpi.com For cis-sylvaticin, the relative stereochemistry of the non-adjacent bis-THF core was established through 1H-NMR analysis of derivatives, and the absolute stereochemistry was determined using Mosher ester derivatives. mdpi.com

The total synthesis of this compound and cis-sylvaticin has been a notable area of research. The first total synthesis of cis-sylvaticin was reported in 2006, utilizing an osmium-catalyzed double oxidative cyclization to construct the bis-THF core. nih.govresearchgate.net This approach allowed for the simultaneous establishment of both THF rings with high stereoselectivity. researchgate.netbeilstein-journals.org The synthesis of this compound, the C12-epimer of cis-sylvaticin, has also been achieved using oxidative cyclization chemistry, demonstrating methods to establish both cis- and trans-substituted THF rings present in the natural product. iupac.orgbeilstein-journals.org These synthetic studies highlight the chemical complexity of this compound and the ingenuity required for its laboratory preparation.

Physicochemical Properties of a Related Annonaceous Acetogenin (Annosquatin-III)

| Property | Value |

| Heavy Atoms | 45 |

| Rings | 3 |

| Aromatic Rings | 0 |

| Rotatable Bonds | 25 |

| Van der Waals Molecular Volume | 676.62 |

| Topological Polar Surface Area | 131.89 |

| Hydrogen Bond Donors | 4 |

| Hydrogen Bond Acceptors | 8 |

| logP | 9.41 |

| Molar Refractivity | 181.46 |

Note: These properties are for Annosquatin-III and may not be identical to those of this compound, but provide a general indication of the physicochemical characteristics of Annonaceous acetogenins. babraham.ac.uk

Structure

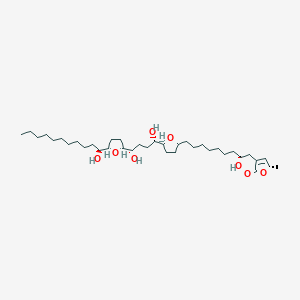

2D Structure

Properties

Molecular Formula |

C37H66O8 |

|---|---|

Molecular Weight |

638.9 g/mol |

IUPAC Name |

(2S)-4-[(2R)-9-[(5S)-5-[(1S,4S)-1,4-dihydroxy-4-[(2S,5R)-5-[(1S)-1-hydroxyundecyl]oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxynonyl]-2-methyl-2H-furan-5-one |

InChI |

InChI=1S/C37H66O8/c1-3-4-5-6-7-8-12-15-18-31(39)35-23-24-36(45-35)33(41)21-20-32(40)34-22-19-30(44-34)17-14-11-9-10-13-16-29(38)26-28-25-27(2)43-37(28)42/h25,27,29-36,38-41H,3-24,26H2,1-2H3/t27-,29+,30?,31-,32-,33-,34-,35+,36-/m0/s1 |

InChI Key |

HKMBLJVHVBJAIH-PNBHAQCBSA-N |

SMILES |

CCCCCCCCCCC(C1CCC(O1)C(CCC(C2CCC(O2)CCCCCCCC(CC3=CC(OC3=O)C)O)O)O)O |

Isomeric SMILES |

CCCCCCCCCC[C@@H]([C@H]1CC[C@H](O1)[C@H](CC[C@@H]([C@@H]2CCC(O2)CCCCCCC[C@H](CC3=C[C@@H](OC3=O)C)O)O)O)O |

Canonical SMILES |

CCCCCCCCCCC(C1CCC(O1)C(CCC(C2CCC(O2)CCCCCCCC(CC3=CC(OC3=O)C)O)O)O)O |

Synonyms |

sylvaticin |

Origin of Product |

United States |

Isolation and Structural Elucidation of Sylvaticin and Its Stereoisomers

Isolation from Rollinia sylvatica and Rollinia mucosa

Sylvaticin (B1681847) was first isolated from the dried fruits of Rollinia sylvatica St. Hil. nih.govresearchgate.net Subsequent research also reported its isolation from the leaf extracts of Rollinia mucosa (Jacq.) Baill. researchgate.netsemanticscholar.orgnih.govcdnsciencepub.com Rollinia mucosa has also been a source for the isolation of other annonaceous acetogenins (B1209576), such as cis-sylvaticin and rollidecins. researchgate.netcapes.gov.br Activity-directed fractionation has been employed as a method for isolating these compounds from plant extracts. researchgate.net

Determination of Relative and Absolute Stereochemistry of this compound

The structural determination of annonaceous acetogenins, including this compound, involves establishing the position of functional groups along the carbon chain and, crucially, their relative and absolute stereochemistry due to the multiple stereocenters present. researchgate.net

Application of Spectroscopic Techniques for Structural Assignments

Spectroscopic methods play a vital role in the structural elucidation of natural products like this compound. A combination of techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), is typically employed. mdpi.comnih.govcore.ac.uk

Mass spectrometry, such as Electron Ionization Mass Spectrometry (EIMS) or Electrospray Ionization Mass Spectrometry (ESI-MS), is used to determine the molecular weight and obtain fragmentation data, which helps in locating the THF rings and hydroxyl groups along the alkyl chain. mdpi.comnih.gov

NMR spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed information about the carbon-hydrogen framework and the environment of different nuclei. Comparisons of NMR data from isolated compounds with synthetic standards or model compounds are essential for assigning relative stereochemistry. mdpi.comresearchgate.netnih.govcore.ac.uk For instance, the chemical shifts of carbinol methine protons flanking THF rings can indicate their relative configuration (threo or erythro). researchgate.netsemanticscholar.orgnih.gov

Use of Mosher Ester Method for Absolute Configuration Determination

The Mosher ester method is a widely used NMR-based technique for determining the absolute configuration of secondary alcohol centers in chiral molecules. mdpi.comnih.govcore.ac.ukacs.orgumn.edu This method involves reacting the secondary alcohol with enantiomerically pure α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form diastereomeric esters. core.ac.ukumn.edu By analyzing the differences in the ¹H NMR chemical shifts (Δδ) of the protons in the diastereomeric Mosher esters, the absolute configuration of the original carbinol center can be reliably deduced. core.ac.ukumn.edu This method has been applied to determine the absolute stereochemistries of various acetogenins, including this compound and cis-sylvaticin. core.ac.uk

Identification of cis-Sylvaticin and (+)-Sylvaticin

cis-Sylvaticin is a stereoisomer of this compound. mdpi.comresearchgate.netresearchgate.net It has been isolated from the leaf extracts of Rollinia mucosa and is characterized by having both 2,5-disubstituted THF rings in the cis configuration. mdpi.comsemanticscholar.orgnih.gov this compound, on the other hand, contains one cis and one trans disubstituted THF ring. researchgate.netiupac.orgacs.org

The identification and differentiation of cis-sylvaticin and this compound, as well as the determination of their relative and absolute stereochemistries, have been achieved through detailed spectroscopic analysis, including ¹H NMR, and the application of methods like the Mosher ester method. mdpi.comresearchgate.netresearchgate.netsemanticscholar.orgnih.govcore.ac.uk For cis-sylvaticin, the relative relationship between specific carbons (e.g., C16 and C19) has been established through ¹H-NMR analysis of derivatives like formylidene acetals. mdpi.comresearchgate.netsemanticscholar.orgnih.gov The absolute stereochemistry at certain stereogenic centers in the non-adjacent bis-THF core has been determined using Mosher ester derivatives. mdpi.comresearchgate.netsemanticscholar.orgnih.gov

Total synthesis efforts have also played a significant role in confirming the structures and absolute stereochemistries of both cis-sylvaticin and (+)-sylvaticin. researchgate.netiupac.orgacs.orgbeilstein-journals.orgbeilstein-journals.orgnih.govnih.gov For example, the first total synthesis of cis-sylvaticin was reported in 2006, utilizing oxidative cyclization reactions to establish the cis-configured THF rings. nih.govbeilstein-journals.orgbeilstein-journals.orgnih.gov Subsequently, the first total synthesis of (+)-sylvaticin was reported, which involved establishing both the cis and trans THF rings, although the trans THF was formed through a different cascade of reactions. researchgate.netresearchgate.netbeilstein-journals.orgnih.gov

Here is a table summarizing some key data points related to this compound and cis-Sylvaticin:

| Compound | Source | THF Ring Configuration | Molecular Formula | Molecular Weight |

|---|---|---|---|---|

| This compound | Rollinia sylvatica | cis and trans | C₃₇H₆₆O₈ | 638 |

| Rollinia mucosa | ||||

| cis-Sylvaticin | Rollinia mucosa | cis and cis | C₃₇H₆₆O₈ | 638 |

Note: Molecular formula and weight are based on typical annonaceous acetogenin (B2873293) structures with 37 carbons and 8 oxygen atoms, as indicated by sources discussing their isomers and related compounds. psu.edu

Compound Names and PubChem CIDs

Biosynthesis of Sylvaticin

General Biosynthetic Pathways of Annonaceous Acetogenins (B1209576)

The general biosynthetic pathway of Annonaceous acetogenins is believed to originate from long-chain fatty acids, specifically C32 or C34 fatty acids. nih.govsysrevpharm.orgmdpi.com These fatty acids are thought to be assembled through a polyketide synthase (PKS) pathway, similar to fatty acid biosynthesis, utilizing two- and three-carbon building blocks like acetyl-CoA, malonyl-CoA, and propanyl-CoA. soton.ac.uk

A key step in the biosynthesis involves the functionalization of the hydrocarbon chain with oxygen-containing groups, including hydroxyls, ketones, epoxides, and the formation of the characteristic THF or THP rings. beilstein-journals.org The terminal carboxylic acid of the fatty acid is combined with a 2-propanol unit at the C-2 position to form the α,β-unsaturated γ-lactone ring, a defining feature of acetogenins. nih.govsysrevpharm.orgmdpi.com

The presence of double or triple bonds in intermediate polyunsaturated fatty acid derivatives is considered crucial for the subsequent formation of cyclic structures. thieme-connect.com The diverse structures of acetogenins, including those with mono-THF, adjacent bis-THF, non-adjacent bis-THF, and tri-THF rings, are thought to arise from variations in the arrangement and reactions of these functional groups along the hydrocarbon chain. core.ac.ukbeilstein-journals.org

Proposed Enzyme-Catalyzed Cascade Mechanisms for Tetrahydrofuran (B95107) Ring Formation

The formation of the THF rings in Annonaceous acetogenins is a critical step in their biosynthesis and is proposed to occur through enzyme-catalyzed cascade mechanisms involving epoxidation followed by cyclization. nih.govcore.ac.uksoton.ac.ukthieme-connect.com

One widely accepted hypothesis suggests that polyepoxidation of unconjugated polyenes, derived from the fatty acid precursors, is followed by a domino cyclization process. nih.gov This cascade involves the opening of epoxide rings by nucleophilic attack, often from an intramolecular hydroxyl group or water, leading to the formation of the cyclic ether structures. soton.ac.uk

Different types of THF rings (e.g., mono-THF, bis-THF) and their relative stereochemistries are believed to result from the specific positions and geometries of the double bonds in the polyene precursors and the regioselectivity and stereoselectivity of the epoxidation and cyclization reactions. core.ac.uksoton.ac.uk For instance, the formation of mono-THF rings with two flanking hydroxyls is considered to arise from cis-cis or trans-cis dienes through epoxidation and cyclization. core.ac.uk Non-adjacent bis-THF rings, like those found in sylvaticin (B1681847), are thought to form from cyclization events occurring from both ends of the molecule. core.ac.uk

Synthetic studies have explored various methods to mimic these proposed cyclization cascades, including oxidative cyclization reactions mediated by reagents like permanganate (B83412) or osmium tetroxide, which can form 2,5-disubstituted THF rings from 1,5-dienes. soton.ac.ukrsc.orgresearchgate.netsoton.ac.ukiupac.orgbeilstein-journals.orgsouthampton.ac.ukacs.orgnih.govacs.orgacs.org These synthetic approaches provide insights into the potential chemical transformations that may occur during the enzymatic biosynthesis in the plant.

Precursor Involvement in this compound Biosynthesis

This compound is classified as a non-adjacent bis-THF acetogenin (B2873293). core.ac.ukbeilstein-journals.org Its biosynthesis is understood within the general framework of Annonaceous acetogenin production, originating from a long-chain fatty acid precursor. nih.govsysrevpharm.orgmdpi.com

Based on the proposed general pathways, the formation of the two non-adjacent THF rings in this compound likely involves the epoxidation of specific double bonds within a polyunsaturated fatty acid chain, followed by a cascade of epoxide ring openings and cyclizations. core.ac.ukthieme-connect.com The separation of the two THF rings by a methylene (B1212753) spacer in this compound suggests a precursor with double bonds appropriately positioned along the hydrocarbon chain. core.ac.uk

While specific enzymatic details of this compound biosynthesis in plants are not extensively documented, the isolation of potential intermediates from Annona muricata, such as coronin (a compound with one double bond and two epoxide groups), supports the hypothesis that epoxidized fatty acid derivatives serve as key precursors in the biogenesis of bis-THF acetogenins. thieme-connect.com The polyketide origin implies that the carbon skeleton of this compound is built from acetate (B1210297) and propionate (B1217596) units, with subsequent modifications leading to the final structure, including the formation of the γ-lactone and the THF rings. soton.ac.ukresearchgate.net

Total Synthesis Strategies for Sylvaticin and Its Analogues

Early Approaches to Sylvaticin (B1681847) Synthesis

Early synthetic efforts towards this compound and related non-adjacent bis-THF acetogenins (B1209576) laid the groundwork for later, more efficient routes. These initial approaches explored different methodologies for constructing the THF rings and coupling the fragments. While specific details of the earliest approaches to this compound itself are not extensively detailed in the provided snippets, the context of total synthesis of other Annonaceous acetogenins with similar structural features, such as adjacent bis-THF rings or mono-THFs, informed the development of strategies for this compound. For instance, approaches involving asymmetric dihydroxylation, epoxide cascade sequences, and ring-closing metathesis were explored for related compounds, contributing to the general knowledge base for constructing THF-containing natural products. beilstein-journals.orgnih.gov

Donohoe's Total Synthesis of cis-Sylvaticin and (+)-Sylvaticin

The Donohoe group has reported total syntheses of both cis-sylvaticin and (+)-sylvaticin, employing a key double oxidative cyclization strategy. mdpi.combeilstein-journals.orgnih.govnih.govorganic-chemistry.orgbeilstein-journals.orgx-mol.comiupac.orgnih.gov Their initial synthesis of cis-sylvaticin was reported in 2006, followed by the synthesis of (+)-sylvaticin in 2009. beilstein-journals.orgbeilstein-journals.orgnih.govresearchgate.net

Double Oxidative Cyclization Methodology in Tetrahydrofuran (B95107) Ring Construction

A central feature of Donohoe's synthetic approach is the use of an osmium-catalyzed double oxidative cyclization of a protected tetraol onto a diene unit. mdpi.combeilstein-journals.orgnih.govnih.govorganic-chemistry.orgbeilstein-journals.orgnih.goviupac.org This methodology allows for the simultaneous construction of both non-adjacent THF rings in a single step. The reaction, often catalyzed by osmium tetroxide, is effective in generating cis-2,5-disubstituted THF rings with high stereoselectivity. mdpi.comnih.goviupac.orgiupac.org For the synthesis of cis-sylvaticin, a double deprotection/double oxidative cyclization strategy using catalytic osmium tetroxide was employed to construct the bisheterocyclic core. nih.gov In the synthesis of (+)-sylvaticin, which contains both a cis- and a trans-THF ring, oxidative cyclization chemistry was used to establish both ring systems. beilstein-journals.orgbeilstein-journals.orgresearchgate.net

Stereocontrol in Donohoe's Synthetic Routes

Stereocontrol is paramount in the synthesis of complex molecules like this compound. In Donohoe's routes, the osmium-catalyzed oxidative cyclization plays a crucial role in establishing the stereochemistry of the THF rings. mdpi.comnih.govx-mol.com The method is known to be stereospecific, leading to cis-2,5-disubstituted THFs from appropriate alkene precursors. mdpi.comrsc.org For the synthesis of (+)-sylvaticin, achieving the trans-THF ring required a different approach, involving a sequential solvolysis/hydride shift/intramolecular reduction cascade, as the oxidative cyclization itself primarily yields cis isomers. beilstein-journals.orgbeilstein-journals.orgresearchgate.net The synthesis of the cyclization precursor often involved steps like asymmetric dihydroxylation to set initial stereocenters. mdpi.combeilstein-journals.orgorganic-chemistry.orgnih.gov

Brown's Total Synthesis of cis-Sylvaticin

The Brown group also reported a total synthesis of cis-sylvaticin in 2008, utilizing a different oxidative cyclization strategy compared to Donohoe's approach. mdpi.combeilstein-journals.orgx-mol.comsoton.ac.uknih.govresearchgate.net

Permanganate-Mediated Oxidative Cyclization Reactions

Brown's synthesis of cis-sylvaticin featured the use of permanganate-mediated oxidative cyclization reactions of 1,5-dienes to construct the two THF rings. mdpi.combeilstein-journals.orgbeilstein-journals.orgnih.govsoton.ac.uknih.govresearchgate.net This method was employed to introduce a significant number of the stereogenic centers present in the natural product. mdpi.comnih.gov Permanganate-mediated oxidative cyclization of 1,5-dienes is a valuable method for the stereoselective preparation of substituted tetrahydrofurans. rsc.orgresearchgate.net In their synthesis of cis-sylvaticin, two permanganate-promoted oxidative cyclization reactions were used, yielding THF diols with high diastereocontrol. beilstein-journals.orgbeilstein-journals.org

Fragment Synthesis and Convergent Coupling Strategies

Brown's total synthesis of cis-sylvaticin also involved a convergent coupling strategy. beilstein-journals.orgresearchgate.net The two major THF-containing fragments were synthesized independently using the permanganate-mediated oxidative cyclization as a key step. soton.ac.uknih.gov These fragments were then united using a catalytically efficient tethered ring-closing metathesis (RCM) reaction to form the main backbone of cis-sylvaticin. beilstein-journals.orgbeilstein-journals.orgsoton.ac.uknih.gov This fragment-based approach allowed for the modular assembly of the complex molecule.

Here is a summary of the key synthetic strategies discussed:

| Synthesis Group | Target Molecule(s) | Key Cyclization Methodology | Key Coupling Strategy |

| Donohoe | cis-Sylvaticin, (+)-Sylvaticin | Osmium-catalyzed oxidative cyclization | Not explicitly detailed as a primary coupling strategy in snippets, focus on cyclization. |

| Brown | cis-Sylvaticin | Permanganate-mediated oxidative cyclization | Convergent fragment coupling via RCM |

Other Noteworthy Synthetic Methodologies Applied to this compound

Beyond the core strategies, several other significant methodologies have been successfully employed in the total synthesis of this compound and its analogues, contributing to the diversity and efficiency of the synthetic routes.

Ring-Closing Metathesis in Fragment Assembly

Ring-closing metathesis (RCM) has emerged as a powerful tool in the assembly of complex molecular architectures, including those found in acetogenins like this compound. This methodology allows for the formation of cyclic structures through the catalytic redistribution of carbon-carbon double bonds. In the context of this compound synthesis, RCM has been utilized to effectively couple fragments containing alkene functionalities, leading to the formation of cyclic ethers or facilitating the connection of larger molecular segments.

Sequential Solvolysis/Hydride Shift/Intramolecular Reduction Cascades

Another noteworthy synthetic methodology applied in the synthesis of this compound involves a sequential solvolysis/hydride shift/intramolecular reduction cascade. acs.orgnih.gov This cascade reaction is particularly significant for establishing the stereochemistry of the THF rings, specifically the trans configuration of one of the THF rings in this compound. acs.orgnih.govbeilstein-journals.orgresearchgate.net

While oxidative cyclization is a common strategy for constructing cis-substituted THF rings, achieving the trans configuration can be more challenging. mdpi.comresearchgate.net The solvolysis/hydride shift/intramolecular reduction cascade provides an elegant solution to this challenge. This sequence of reactions allows for the stereocontrolled transformation of a precursor into the desired trans-disubstituted THF system. acs.orgnih.govbeilstein-journals.orgresearchgate.net This methodology highlights the ingenuity in designing reaction sequences to address specific stereochemical requirements in complex natural product synthesis.

Comparative Analysis of Synthetic Routes for this compound

One prominent strategy involves oxidative cyclization reactions, often catalyzed by metal oxo species like osmium tetroxide or permanganate (B83412), to form the THF rings. mdpi.comacs.orgorganic-chemistry.orgnih.govacs.orgnih.gov Donohoe's group, for example, utilized an osmium-catalyzed oxidative cyclization for the synthesis of both cis- and trans-disubstituted THF rings present in this compound. mdpi.comorganic-chemistry.orgnih.gov Brown and co-workers also employed permanganate-promoted oxidative cyclization in their synthesis of cis-sylvaticin. acs.orgresearchgate.net

Another approach involves the use of RCM for fragment assembly, as discussed earlier. mdpi.comacs.orgresearchgate.net This convergent strategy allows for the joining of pre-constructed fragments, which can be advantageous in terms of synthetic efficiency.

The sequential solvolysis/hydride shift/intramolecular reduction cascade represents a specific method to address the stereochemical challenge of the trans-THF ring. acs.orgnih.govbeilstein-journals.orgresearchgate.net

| Synthetic Strategy | Key Reactions/Methodologies | Noteworthy Features |

| Oxidative Cyclization Approaches | Os-catalyzed oxidative cyclization, Permanganate-mediated oxidative cyclization | Effective for cis-THF formation; used in early syntheses of cis-sylvaticin. mdpi.comacs.orgorganic-chemistry.orgnih.govacs.orgnih.gov |

| Fragment Assembly via RCM | Ring-closing metathesis (RCM) | Convergent approach; useful for joining pre-constructed THF and side chain fragments. mdpi.comacs.orgresearchgate.net |

| Sequential Solvolysis/Hydride Shift/Intramolecular Reduction Cascade | Solvolysis, Hydride Shift, Intramolecular Reduction | Specific method for achieving the trans stereochemistry of a THF ring. acs.orgnih.govbeilstein-journals.orgresearchgate.net |

| Combination Strategies | Integration of oxidative cyclization, RCM, cascade reactions, and other functional group transformations | Often employed to address the complexity and stereochemical demands of the entire molecule. mdpi.comacs.orgorganic-chemistry.orgnih.gov |

This table provides a simplified overview of the key strategies. A comprehensive comparison would require delving into the specific reaction conditions, yields, and stereoselectivities reported in each original publication.

Structure Activity Relationship Sar Studies of Sylvaticin

Elucidation of Structural Features Influencing Biological Activities of Annonaceous Acetogenins (B1209576)

Annonaceous Acetogenins share common structural features that are critical for their biological activities: a γ-lactone ring, one to three THF or tetrahydropyran (B127337) (THP) rings with flanking hydroxyl groups, and a long alkyl side chain. nih.govnih.govorganic-chemistry.org SAR studies have revealed that the potency of ACGs is closely related to the number, position, and stereochemistry of the THF rings and the number and positions of hydroxyl groups. nih.gov

Specifically, the presence of one or two THF rings is a common feature in pesticidal ACGs. nih.gov Adjacent bis-THF ring acetogenins often show higher potencies than mono-THF compounds with the same number of hydroxyl groups. nih.gov The position of the THF rings along the alkyl chain and the length of the alkyl spacer between the γ-lactone and the hydroxylated THF ring moieties also play a significant role in determining activity and membrane conformation. nih.govorganic-chemistry.org For instance, ACGs with longer hydrocarbon spacer groups between the THF and the γ-lactone may extend the γ-lactone deeper into the cell membrane, potentially influencing their interaction with the target site. organic-chemistry.org

The flanking hydroxyl groups near the ether linkages of the THF rings are also important for activity. nih.govnih.gov The stereochemical arrangement of these hydroxyls and the THF rings significantly influences the cytotoxic potency and selectivity of ACGs.

Design and Synthesis of Sylvaticin (B1681847) Analogues and Derivatives

The complex structures of Annonaceous Acetogenins, including cis-sylvaticin, make their synthesis challenging. However, the design and synthesis of analogues and derivatives are crucial for exploring SAR, improving potency, and potentially developing new therapeutic agents. nih.gov Synthetic efforts have focused on modifying key structural elements such as the THF ring systems, the alkyl chains, and the γ-lactone ring. nih.gov

The total synthesis of cis-sylvaticin, which contains non-adjacent bis-THF rings, has been reported, often employing sophisticated oxidative cyclization reactions to construct the THF rings with the correct stereochemistry. scispace.com The synthesis of (+)-sylvaticin, an epimer of cis-sylvaticin, has also been achieved, highlighting the importance of controlled stereochemistry in synthetic routes. researchgate.net

Modifications to the THF ring systems and alkyl chains in ACG analogues have been explored to understand their impact on biological activity. Structural simplification of the bis-THF moiety has been a focus due to the synthetic challenges posed by these complex structures. nih.gov Analogues with modified polyether cores or altered arrangements of oxygenated moieties have been synthesized. nih.gov

The length and nature of the alkyl chain linking the THF rings to the γ-lactone moiety and the terminal alkyl chain are also subject to modification in analogue synthesis. nih.gov These modifications can affect the molecule's lipophilicity, flexibility, and interaction with biological membranes and the target enzyme, complex I. organic-chemistry.org

Stereochemistry is a critical factor in the biological efficacy of Annonaceous Acetogenins. The multiple chiral centers present in the THF rings and flanking hydroxyl groups lead to numerous possible stereoisomers, which can exhibit significantly different levels of activity.

Studies comparing ACGs with different stereochemical arrangements have shown that specific configurations, such as the threo/trans/threo/trans/threo arrangement found in some highly active bis-THF ACGs like asimicin, are often associated with potent cytotoxic activity. figshare.com Variations in the stereochemistry of the THF rings (e.g., cis vs. trans) and the configuration of hydroxyl groups can influence the molecule's three-dimensional structure and its ability to bind to the target site on mitochondrial complex I. The synthesis of specific stereoisomers, such as (+)-sylvaticin as the C12-epimer of cis-sylvaticin, allows for the investigation of how subtle changes in stereochemistry impact biological activity. researchgate.net

Mechanistic Studies of Sylvaticin S Biological Activity

Molecular Targeting Mechanisms of Annonaceous Acetogenins (B1209576)

Annonaceous acetogenins, including Sylvaticin (B1681847), exert their potent biological effects primarily by targeting key components of cellular energy production. scielo.brscienceopen.com Their main molecular target is the mitochondrial respiratory chain, specifically Complex I (NADH-ubiquinone oxidoreductase). scielo.brresearchgate.netfigshare.comscienceopen.complantaedb.com Beyond mitochondria, AAs have also been shown to inhibit the ubiquinone-linked NADH oxidase located in the plasma membranes of tumor cells. scielo.brplantaedb.com This dual targeting of both mitochondrial and plasma membrane NADH oxidases disrupts cellular energy metabolism. scielo.br

The structural features of Annonaceous acetogenins, typically characterized by a long aliphatic chain, one or more tetrahydrofuran (B95107) (THF) or tetrahydropyran (B127337) rings, and a terminal α,β-unsaturated γ-lactone, are crucial for their activity. researchgate.net this compound is classified as a non-adjacent bis-THF ring acetogenin (B2873293). While the precise binding site within Complex I has been investigated for several AAs, the structural requirements for potent inhibition are not entirely rigid, although the proper length and flexibility of the alkyl spacer linking the THF and lactone rings appear essential.

Inhibition of Mitochondrial Complex I (NADH-Ubiquinone Oxidoreductase) by Annonaceous Acetogenins

The inhibition of mitochondrial Complex I is considered the primary mechanism by which Annonaceous acetogenins, including this compound, exert their cytotoxicity. scielo.brscienceopen.com Complex I is a crucial enzyme in the electron transport chain, responsible for transferring electrons from NADH to ubiquinone, a process coupled to the pumping of protons across the inner mitochondrial membrane, thereby generating the proton motive force required for ATP synthesis.

Annonaceous acetogenins are recognized as some of the most potent known inhibitors of mitochondrial Complex I, often exhibiting activity in the nanomolar concentration range. plantaedb.com By blocking the activity of Complex I, AAs disrupt the electron transport chain, leading to a significant depletion of cellular ATP levels. scielo.brscienceopen.com This energy deprivation is particularly detrimental to rapidly proliferating cells, such as cancer cells, which have high energy demands. scienceopen.com

Cellular Effects in Pre-Clinical Research Models

The inhibition of mitochondrial Complex I by Annonaceous acetogenins, including this compound, leads to a cascade of cellular effects in pre-clinical research models, particularly in cancer cells. The primary consequence of ATP depletion is the inhibition of cell growth and proliferation. scienceopen.com

Studies on Annonaceous acetogenins have demonstrated their ability to induce apoptosis (programmed cell death) in cancer cells. figshare.comscienceopen.com This is often mediated through pathways involving proteins like Bax and caspase-3. scienceopen.com Additionally, AAs can cause cell cycle arrest, frequently at the G1 phase, preventing cancer cells from dividing. figshare.comscienceopen.com Some research also suggests that AAs might induce autophagy in cancer cells. figshare.com

This compound, specifically, has been reported to exhibit potent cytotoxicity against selected solid human tumor cell lines at nanomolar levels. plantaedb.com This observed cytotoxicity is a direct consequence of its molecular targeting mechanisms, primarily the inhibition of mitochondrial Complex I, leading to energy depletion and the induction of cell death pathways. scielo.brscienceopen.complantaedb.com The ability of Annonaceous acetogenins to overcome multi-drug resistance in cancer cells is also a significant finding in pre-clinical studies, attributed to their mechanism of circumventing ATP-driven resistance mechanisms. scielo.brresearchgate.netscienceopen.complantaedb.com

While detailed, this compound-specific data tables on cellular effects like IC50 values for different cell lines or quantitative analysis of apoptosis markers were not extensively provided in the search results, the consistent reporting of its potent cytotoxicity at nanomolar concentrations in pre-clinical models underscores its significant biological activity within the context of Annonaceous acetogenins. plantaedb.com

Advanced Analytical Methodologies in Sylvaticin Research

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight and elemental composition of a compound. HRMS provides accurate mass measurements, often to within 0.001 atomic mass unit, which is essential for confirming the molecular formula of analytes. researchgate.net This precision allows for the differentiation of compounds with very similar nominal masses.

In the context of Sylvaticin (B1681847) research, HRMS, often coupled with chromatographic techniques like Ultra-High-Performance Liquid Chromatography (UHPLC-HRMS), has been employed for the untargeted analysis of complex mixtures where this compound or related compounds might be present. uni-kiel.de This hyphenated approach allows for the separation of components in a mixture before they are introduced into the mass spectrometer.

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), involves the collision-induced dissociation of molecular ions into smaller fragment ions. scirp.org Analyzing the pattern of these fragments provides valuable information about the structural subunits and connectivity within the molecule. miamioh.edu While specific HRMS fragmentation data for this compound itself was not extensively detailed in the search results, HRMS/MS is a standard technique for unraveling the chemical composition and identifying compounds in complex matrices by providing characteristic fragmentation patterns. researchgate.netuni-kiel.de The accurate mass measurements from HRMS aid in determining the elemental composition of these fragment ions, further assisting in structural elucidation. researchgate.netscirp.org

Nuclear Magnetic Resonance Spectroscopy for Detailed Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the detailed three-dimensional structure of organic molecules in solution. springernature.com It provides information about the different types of atoms in a molecule and their connectivity, based on their magnetic environment. slonmr.si

Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are commonly used in structural analysis. springernature.com For this compound and related compounds like cis-sylvaticin, 1H NMR and 13C NMR spectroscopy have been utilized to assign specific signals to the various protons and carbons within the molecular structure. acs.orgresearchgate.netbas.bg Analysis of chemical shifts, splitting patterns (multiplicity), and integration of signals in 1H NMR spectra provides information about the number and environment of protons. rsc.org 13C NMR spectroscopy reveals the different types of carbon atoms present. bas.bgaist.go.jp

Two-dimensional NMR experiments, such as COSY, HMQC, and HMBC, are crucial for establishing correlations between atoms and confirming structural assignments. bas.bg COSY (Correlation Spectroscopy) identifies coupled protons, while HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) reveal correlations between protons and carbons, including those separated by multiple bonds. bas.bg These techniques are essential for piecing together the complete molecular structure. Research on the synthesis of this compound and related acetogenins (B1209576) highlights the use of 1H and 13C NMR spectra for the characterization of synthesized compounds and intermediates. acs.orgresearchgate.net

Chromatographic Techniques for Purification and Analysis of this compound and Related Compounds (e.g., HPLC)

Chromatographic techniques are indispensable for the separation, purification, and analysis of this compound from complex mixtures or reaction products. High-Performance Liquid Chromatography (HPLC) is a widely used and versatile liquid chromatography method known for its high separation efficiency. rotachrom.comopenaccessjournals.com HPLC separates compounds based on their differential interaction with a stationary phase as they are carried through a column by a liquid mobile phase. wikipedia.org

HPLC can be used for both analytical and preparative purposes. Analytical HPLC is used to identify and quantify components in a sample, providing information on purity and concentration. openaccessjournals.commoravek.com Preparative HPLC is employed to isolate and purify larger quantities of a compound for further study or application. moravek.comnih.gov

In this compound research, HPLC has been used in conjunction with mass spectrometry (HPLC-MS or UHPLC-HRMS) for the analysis of extracts that may contain this compound. uni-kiel.demdpi.com This combination allows for the separation of individual compounds by HPLC before their detection and characterization by MS. HPLC is also a standard technique for monitoring the progress of synthetic reactions and purifying the synthesized this compound or its intermediates. acs.org The efficiency of HPLC allows for the separation of compounds with similar properties, which is particularly important when dealing with structurally related compounds like isomers. rotachrom.com

Crystallographic Studies of this compound and its Complexes

Research has reported the purification, crystallization, and preliminary X-ray studies of this compound, specifically an elicitin-like protein from Pythium sylvaticum. nih.goviucr.org Elicitins are small proteins, typically around 10 kDa. nih.goviucr.org The crystallization of this proteinaceous this compound was achieved using PEG 2000 MME as a precipitant in the presence of nickel chloride. nih.goviucr.org The crystals obtained belonged to space group C2, with specific unit-cell parameters (a = 99.29 Å, b = 25.67 Å, c = 67.45 Å, β = 99.66°). nih.goviucr.org Diffraction data were collected to a resolution of 2.1 Å at a synchrotron-radiation source, indicating the potential for high-resolution structural determination. nih.goviucr.org The crystal structure of this proteinaceous this compound has also been deposited in the Protein Data Bank (PDB ID: 2POS). rcsb.org

Crystallographic studies of this compound and its complexes can provide insights into how the molecule interacts with other molecules, such as proteins or ligands, which is crucial for understanding its biological function or mechanisms of action. nih.govcore.ac.uk While the provided search results specifically detail the crystallization and preliminary X-ray analysis of a proteinaceous this compound, crystallographic techniques are broadly applicable to obtaining atomic-level structural information on both small molecules and macromolecules, including their complexes. libretexts.orgnih.gov

Computational Approaches in Sylvaticin Chemistry

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has become an indispensable tool for elucidating the mechanisms of complex organic reactions. By calculating the electronic structure of molecules, DFT can be used to predict reaction pathways, transition states, and activation energies. While specific DFT studies on the reaction mechanisms of sylvaticin (B1681847) are not extensively documented in publicly available literature, the principles of DFT can be applied to understand key synthetic steps, such as the double oxidative cyclization used to construct its bis-tetrahydrofuran core.

For instance, DFT calculations could be employed to model the interaction of a diene precursor with an osmium tetroxide catalyst, a critical step in the synthesis of the cis-THF units of this compound. nih.gov Such calculations would help in understanding the stereoselectivity of the reaction and the energetics of the transition states involved. In broader contexts, DFT has been successfully used to analyze cycloaddition reactions, providing insights into whether a reaction proceeds through a concerted or stepwise mechanism by calculating the Gibbs free energy profiles for different pathways. pku.edu.cn

Table 1: Hypothetical DFT Data for a Key Reaction Step in this compound Synthesis

| Reaction Pathway | Transition State (TS) | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| Concerted Cyclization | TS_concerted | 25.4 | -15.2 |

| Stepwise Pathway 1 | TS_step1 | 32.1 | -10.8 |

| Stepwise Pathway 2 | TS_step2 | 28.9 | -12.5 |

Note: This table is illustrative and based on general principles of DFT calculations for similar reactions, as specific data for this compound is not available.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations offer a powerful method to explore the conformational landscape of flexible molecules like this compound. nih.govnih.gov These simulations model the movement of atoms and molecules over time, providing a detailed picture of the accessible conformations and their relative energies. mdpi.commdpi.com For a molecule with multiple chiral centers and flexible ring systems like this compound, understanding its conformational preferences is crucial for comprehending its biological activity.

An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and calculating the forces between atoms to predict their motion. mdpi.com The resulting trajectory can be analyzed to identify the most stable conformations, the transitions between them, and the influence of the solvent on the molecule's shape. This information is vital for understanding how this compound might interact with a biological target, as the bioactive conformation may not be the lowest energy state in isolation.

Table 2: Representative Conformational States of this compound from a Hypothetical MD Simulation

| Conformer ID | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) | Potential Energy (kcal/mol) | Population (%) |

| Conf_A | -65.2 | 175.4 | -350.8 | 45 |

| Conf_B | 178.1 | -70.1 | -348.2 | 30 |

| Conf_C | 55.9 | 60.3 | -345.6 | 15 |

| Conf_D | -170.5 | 178.9 | -342.1 | 10 |

Note: This table represents hypothetical data that could be generated from an MD simulation of this compound.

In Silico Screening and Docking Studies for Target Identification and Ligand Design

In silico screening and molecular docking are powerful computational techniques used to identify potential biological targets for a given compound and to design new ligands with improved binding affinity. e-ompa.orgnih.gov Inverse docking, a type of in silico screening, involves docking a molecule like this compound against a library of known protein structures to predict potential binding partners. e-ompa.org This approach can help to generate hypotheses about the mechanism of action of a natural product.

Table 3: Hypothetical Docking Results of this compound against Potential Protein Targets

| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Protein Kinase A | 1APM | -8.5 | Lys72, Glu91, Phe327 |

| Cyclooxygenase-2 | 5IKR | -7.9 | Arg120, Tyr355, Ser530 |

| Bcl-2 | 2W3L | -7.2 | Arg139, Tyr195, Gly142 |

| Tubulin | 1JFF | -6.8 | Thr220, Val234, His283 |

Note: This table is for illustrative purposes and does not represent actual experimental or computational data for this compound.

Future Research Directions and Perspectives on Sylvaticin

Exploration of Undiscovered Sylvaticin (B1681847) Stereoisomers and Analogues

The exploration of previously unknown stereoisomers and the rational design of novel analogues represent a key frontier in this compound research. The existence of multiple stereocenters in the this compound molecule implies a vast and largely uncharted stereochemical space.

Computational and Chemoinformatic Approaches: Modern computational tools are expected to play a pivotal role in predicting the conformational landscape and potential biological activity of undiscovered stereoisomers. Molecular modeling and chemoinformatic approaches can be employed to systematically generate and evaluate virtual libraries of this compound analogues. nih.gov These in silico methods can prioritize structures with enhanced potency, selectivity, or improved physicochemical properties, thereby guiding synthetic efforts towards the most promising candidates.

Synthesis of Novel Analogues: The synthesis of novel analogues, guided by computational predictions and structure-activity relationship (SAR) studies, is a critical next step. mdpi.com By systematically modifying the core structure of this compound, researchers can probe the importance of different functional groups and stereochemical configurations for its biological activity. This approach not only helps in identifying the pharmacophore of this compound but also opens avenues for creating analogues with potentially superior therapeutic profiles.

Development of Novel and Efficient Synthetic Pathways

While the total synthesis of this compound and some of its stereoisomers has been accomplished, the development of more efficient and scalable synthetic routes remains a significant objective. nih.govorganic-chemistry.org

Table 1: Key Synthetic Reactions in this compound Synthesis

| Reaction Type | Description | Key Reagents | Reference |

| Oxidative Cyclization | Formation of THF rings from diene precursors. | Osmium tetroxide, Permanganate (B83412) | nih.govnih.gov |

| Asymmetric Dihydroxylation | Enantioselective synthesis of diols. | Sharpless catalyst | organic-chemistry.org |

| Cross Metathesis | Formation of carbon-carbon double bonds. | Grubbs catalyst | organic-chemistry.org |

| Alkylation | Introduction of alkyl groups. | t-BuP4 base |

This table summarizes key chemical reactions that have been instrumental in the total synthesis of this compound and its stereoisomers.

Advanced Mechanistic Investigations at the Molecular Level

A fundamental understanding of how this compound exerts its cytotoxic effects at the molecular level is currently lacking. Advanced mechanistic studies are crucial to identify its direct cellular targets and unravel its mechanism of action.

Target Deconvolution and Identification: A key focus of future research will be on target deconvolution, the process of identifying the specific molecular targets of this compound. selvita.comnih.govnih.govnuvisan.com Techniques such as chemical proteomics, affinity chromatography, and the use of photoaffinity probes can be employed to isolate and identify the proteins that directly bind to this compound within the cell.

Molecular Docking and Mechanistic Studies: Once potential targets are identified, molecular docking studies can provide insights into the binding interactions between this compound and its target proteins at an atomic level. jscimedcentral.comnih.govmdpi.comresearchgate.net These computational simulations can help in understanding the structural basis of its activity and guide the design of more potent and selective analogues. Further biochemical and cell-based assays will be necessary to validate these targets and elucidate the downstream signaling pathways affected by this compound.

Applications in Chemical Biology Research

Beyond its potential as a therapeutic agent, this compound holds promise as a valuable tool for chemical biology research. Its potent and specific biological activity can be harnessed to probe and understand complex cellular processes.

Development of this compound-Based Chemical Probes: The development of this compound-based chemical probes, such as fluorescently labeled or biotinylated derivatives, will be instrumental for its application in chemical biology. researchgate.net These probes can be used for cellular imaging to visualize the subcellular localization of this compound and its targets. nih.govamanote.comamanote.com

Studying Cellular Pathways: this compound's cytotoxic properties, which are known to induce apoptosis, make it a potential tool for studying the mechanisms of programmed cell death. nih.govsemanticscholar.orgwjgnet.commdpi.com By understanding how this compound interacts with mitochondrial pathways and other apoptotic machinery, researchers can gain new insights into these fundamental cellular processes. mdpi.com Furthermore, this compound-based probes could be used to investigate other cellular pathways that are modulated by this natural product, thereby expanding our understanding of its biological effects.

Q & A

Q. What are the established methods for identifying and characterizing Sylvaticin in natural sources?

To confirm the presence of this compound, researchers should employ a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) with UV-Vis detection can isolate the compound, while Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 2D experiments) and mass spectrometry (MS) provide structural confirmation. Purity should be verified via elemental analysis and melting point determination. For natural source identification, comparative analysis with reference standards is critical .

Q. What experimental protocols are recommended for synthesizing this compound in laboratory settings?

Synthesis typically involves multi-step organic reactions, such as cycloaddition or catalytic asymmetric synthesis. Detailed reaction conditions (solvent, temperature, catalyst loading) must be documented, with yields reported for each step. Procedures should adhere to reproducibility standards outlined in the Beilstein Journal of Organic Chemistry: include stoichiometric ratios, purification methods (e.g., column chromatography), and spectroscopic data for intermediates .

Q. How can researchers validate the structural integrity of this compound derivatives?

X-ray crystallography is the gold standard for absolute configuration determination. Alternative methods include circular dichroism (CD) for chiral centers and computational modeling (DFT calculations) to predict spectroscopic profiles. Cross-validation with literature data for analogous compounds is essential .

Advanced Research Questions

Q. How can conflicting data on this compound’s biological activity be resolved in mechanistic studies?

Contradictions may arise from variations in assay conditions (e.g., cell lines, concentrations) or off-target effects. Researchers should:

- Replicate experiments using standardized protocols (e.g., OECD guidelines).

- Employ orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity.

- Perform dose-response analyses and statistical validation (e.g., ANOVA with post-hoc tests) to identify outliers .

Q. What strategies optimize this compound’s synthetic yield while minimizing byproducts?

Advanced optimization involves Design of Experiments (DoE) methodologies, such as response surface modeling, to evaluate factors like temperature, solvent polarity, and catalyst type. Kinetic studies (e.g., in-situ IR monitoring) can identify rate-limiting steps. Green chemistry principles (e.g., solvent-free reactions) may reduce waste .

Q. How do in vitro and in vivo models differ in evaluating this compound’s pharmacokinetics?

In vitro models (e.g., microsomal stability assays) predict metabolic pathways but lack systemic factors. In vivo studies (rodent models) provide bioavailability and toxicity data but require ethical oversight. Cross-species comparisons and physiologically based pharmacokinetic (PBPK) modeling bridge these gaps .

Q. What computational approaches are effective for predicting this compound’s interactions with biological targets?

Molecular docking (AutoDock, Schrödinger Suite) and molecular dynamics simulations (GROMACS) can map binding affinities and conformational changes. Machine learning models trained on chemogenomic databases (ChEMBL, PubChem) improve target prediction accuracy .

Q. How should researchers address reproducibility challenges in this compound’s bioactivity assays?

Standardize cell culture conditions (passage number, media composition), use authenticated cell lines (e.g., ATCC), and include positive/negative controls in each assay batch. Data should adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. What methodologies assess this compound’s long-term stability under varying storage conditions?

Accelerated stability studies (ICH Q1A guidelines) under controlled humidity/temperature, paired with HPLC-MS monitoring, detect degradation products. Solid-state characterization (XRPD, DSC) identifies polymorphic transitions .

Q. How can researchers investigate synergistic effects between this compound and other bioactive compounds?

Use combination index (CI) models (e.g., Chou-Talalay method) in cell-based assays. Transcriptomic profiling (RNA-seq) and network pharmacology reveal overlapping pathways. Validate findings in 3D co-culture systems or patient-derived organoids .

Q. What novel derivatives of this compound show promise for addressing resistance mechanisms?

Structure-Activity Relationship (SAR) studies guided by X-ray co-crystallography or cryo-EM of target complexes can identify critical functional groups. High-throughput screening of halogenated or glycosylated derivatives may enhance potency .

Methodological Considerations

- Experimental Design : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for hypothesis formulation .

- Data Analysis : Use tools like R or Python for multivariate statistics; avoid overreliance on p-values by reporting effect sizes and confidence intervals .

- Literature Review : Conduct scoping reviews (Arksey & O’Malley framework) to map conflicting evidence and identify research gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.